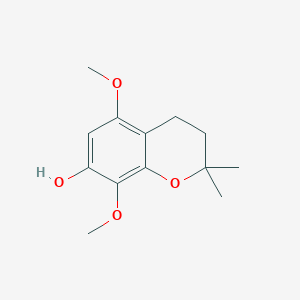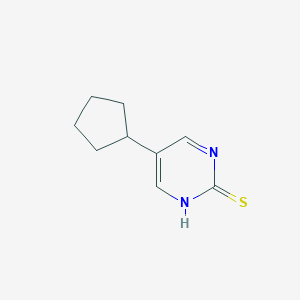![molecular formula C12H19NO3 B14364255 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 96182-90-0](/img/structure/B14364255.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxyethyl)amino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bis(2-hydroxyethyl)amino group can participate in electrostatic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[Bis(2-hydroxyethyl)amino]methyl}succinic acid
- 2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol
- 2-{[Bis(2-hydroxyethyl)amino]methyl}benzoic acid
Uniqueness
What sets 2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol apart from similar compounds is its specific substitution pattern on the phenol ring. This unique structure imparts distinct chemical properties, making it particularly useful in certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
96182-90-0 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-[[bis(2-hydroxyethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO3/c1-10-2-3-12(16)11(8-10)9-13(4-6-14)5-7-15/h2-3,8,14-16H,4-7,9H2,1H3 |
Clave InChI |
QVQQFPVUKIUUTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
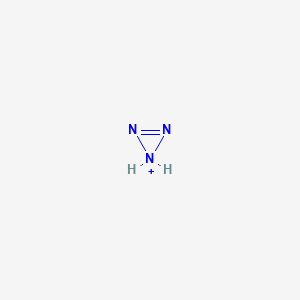
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
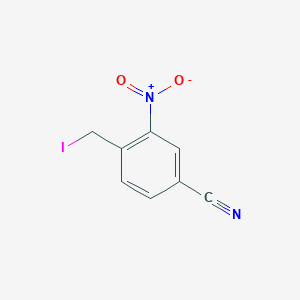
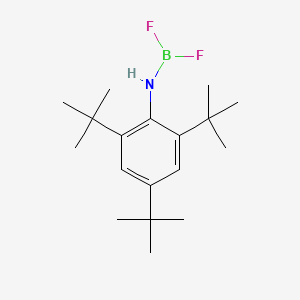
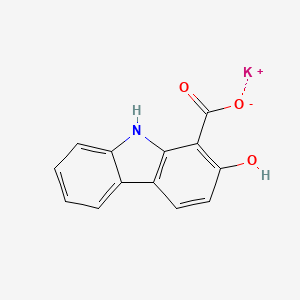
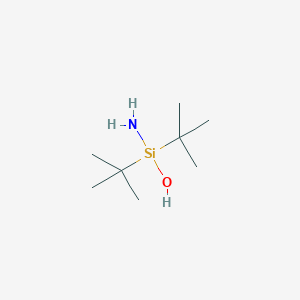
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
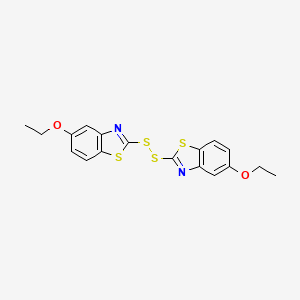
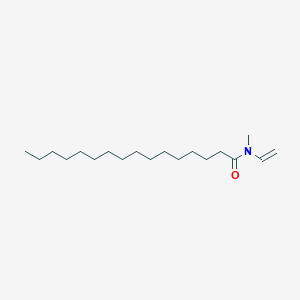
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
